

# GMI-1070 (Rivipansel): A Pan-Selectin Inhibitor for Vaso-Occlusive Crisis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Development of GMI-1070

This whitepaper provides a comprehensive technical overview of GMI-1070, a pan-selectin inhibitor later known as **rivipansel**. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of this compound for the treatment of vaso-occlusive crisis (VOC) in sickle cell disease (SCD).

### Introduction

Sickle cell disease is a genetic blood disorder characterized by the presence of abnormal hemoglobin, which causes red blood cells to become rigid and sickle-shaped. These deformed cells can adhere to the vascular endothelium, leading to vaso-occlusion, intense pain, and organ damage. The selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) plays a crucial role in the initial tethering and rolling of leukocytes and sickle red blood cells on the endothelium, a key initiating step in the vaso-occlusive cascade.

GMI-1070 is a synthetic glycomimetic molecule designed to act as a pan-selectin antagonist, thereby preventing the cell-cell adhesion events that trigger VOC.[1] While it inhibits all three selectins, it shows the most potent activity against E-selectin, a key mediator of leukocyte adhesion to the activated endothelium in SCD.[2][3][4][5]

# Preclinical Development In Vitro Efficacy



GMI-1070 was evaluated for its ability to inhibit the binding of selectins to their carbohydrate ligands using Enzyme-Linked Immunosorbent Assays (ELISA). The compound demonstrated a strong inhibitory effect on E-selectin, with weaker activity against P- and L-selectin.

Table 1: In Vitro Inhibitory Activity of GMI-1070

| Selectin   | IC50 (μM) |
|------------|-----------|
| E-selectin | 4.3       |
| P-selectin | 423       |
| L-selectin | 337       |

Further in vitro studies using a parallel plate flow chamber assay confirmed the potent inhibition of E-selectin-mediated rolling of human neutrophils on activated human umbilical vein endothelial cells (HUVECs).

# In Vivo Efficacy in a Sickle Cell Mouse Model

The efficacy of GMI-1070 in a clinically relevant setting was assessed using a humanized mouse model of sickle cell vaso-occlusion. In these studies, VOC was induced by the administration of tumor necrosis factor-alpha (TNF- $\alpha$ ). GMI-1070, administered after the onset of the crisis, demonstrated a significant ability to reverse vaso-occlusion.

Table 2: In Vivo Efficacy of GMI-1070 in a Sickle Cell Mouse Model

| Parameter                               | Control (Vehicle) | GMI-1070 (20<br>mg/kg) | P-value |
|-----------------------------------------|-------------------|------------------------|---------|
| Microcirculatory Blood<br>Flow (nL/sec) | 237 ± 15          | 533 ± 58               | <0.0001 |
| Median Survival<br>(hours)              | 5                 | > 9                    | 0.0067  |

Treatment with GMI-1070 led to a dramatic improvement in microcirculatory blood flow and a significant increase in the survival of the sickle cell mice.



## **Clinical Development**

GMI-1070, under the name **rivipansel**, advanced into clinical trials to evaluate its safety and efficacy in patients with SCD experiencing VOC.

### **Phase 1 Clinical Trials**

Initial Phase 1 studies in healthy volunteers and stable SCD patients established the safety and pharmacokinetic profile of **rivipansel**. The treatment was well-tolerated with no severe adverse side effects reported. A key pharmacokinetic parameter is its serum half-life, which was determined to be approximately 7.4 hours in humans.

## Phase 2 Clinical Trial (NCT01119833)

A randomized, double-blind, placebo-controlled Phase 2 study was conducted in 76 hospitalized SCD patients with VOC. The study evaluated the efficacy, safety, and pharmacokinetics of **rivipansel**.

Table 3: Key Outcomes of the Phase 2 Clinical Trial of Rivipansel

| Endpoint                                                | Placebo | Rivipansel     | P-value |
|---------------------------------------------------------|---------|----------------|---------|
| Mean Time to VOC<br>Resolution (hours)                  | 109     | 68             | 0.19    |
| Median Time to VOC<br>Resolution (hours)                | 132     | 69             | 0.19    |
| Mean Cumulative IV Opioid Use (mg morphine equivalents) | -       | Reduced by 83% | 0.010   |

While the primary endpoint of time to VOC resolution did not reach statistical significance, clinically meaningful reductions were observed. Importantly, there was a significant reduction in the use of intravenous opioid analysesics in the **rivipansel**-treated group.

# Phase 3 Clinical Trial (RESET - NCT02187003)



The Phase 3 RESET trial was a larger, randomized, placebo-controlled study that enrolled 345 SCD patients (aged 6 and older) hospitalized for VOC. The study, however, did not meet its primary endpoint of time-to-readiness for discharge or its key secondary endpoints.

Table 4: Primary and Key Secondary Endpoints of the Phase 3 RESET Trial

| Endpoint                              | Result  |
|---------------------------------------|---------|
| Time-to-Readiness for Discharge       | Not Met |
| Time-to-Discharge                     | Not Met |
| Cumulative IV Opioid Consumption      | Not Met |
| Time to Discontinuation of IV Opioids | Not Met |

Despite the overall negative results, a post-hoc analysis of the RESET trial data suggested that early administration of **rivipansel** (within 26.4 hours of pain onset) was associated with a clinically meaningful reduction in the median time to readiness for discharge.

# **Mechanism of Action and Signaling Pathway**

GMI-1070 functions by competitively inhibiting the binding of selectin molecules on the surface of endothelial cells and leukocytes to their carbohydrate ligands. This interference disrupts the initial tethering and rolling of leukocytes and sickle red blood cells along the vessel wall, a critical step in the inflammatory cascade that leads to vaso-occlusion. By blocking this interaction, GMI-1070 is thought to prevent the downstream events of firm adhesion, inflammation, and vessel blockage.





Click to download full resolution via product page

GMI-1070 Mechanism of Action

# **Experimental Protocols**In Vitro Selectin Inhibition ELISA

Objective: To determine the half-maximal inhibitory concentration (IC50) of GMI-1070 for each of the selectins.

Methodology:



- Immobilize selectin chimeras on microtiter plates.
- Wash the plates to remove unbound selectins.
- Add serial dilutions of GMI-1070 to the wells.
- Add conjugates of biotinylated sialyl Lewis a (for E-selectin) or sialyl Lewis x (for P- and L-selectin) polyacrylamide with streptavidin/horseradish peroxidase.
- Incubate for 2 hours at room temperature.
- Wash the plates to remove unbound reagents.
- Add the peroxidase substrate, 3,3',5,5' tetramethyl benzidine, to determine the amount of bound ligand.
- Stop the enzyme reaction after 3 minutes by adding H3PO4.
- Measure the absorbance of light at a wavelength of 450 nm.
- Calculate the concentration of GMI-1070 required to inhibit binding by 50% (IC50).

## **Parallel Plate Flow Chamber Assay**

Objective: To model selectin-mediated cell adhesion under hydrodynamic shear force.

#### Methodology:

- Culture human umbilical vein endothelial cell (HUVEC) monolayers to confluence in 35-mm tissue culture dishes.
- To induce E-selectin expression, stimulate HUVECs with TNF-α (30 U/mL) for 3 hours.
- To induce P-selectin expression, use a combination of IL-4 (3 ng) and histamine (2.25μΜ).
- Perfuse a suspension of polymorphonuclear leukocytes (PMNs; 10<sup>6</sup> cells/mL) containing the test compound (GMI-1070) through the parallel plate flow chamber at a shear stress of 0.9 dynes/cm<sup>2</sup>.



- Allow the cell suspension to flow for 3 minutes before collecting digital images.
- Quantify cell adhesion events using digital image analysis.

### In Vivo Vaso-Occlusion Model in Sickle Cell Mice

Objective: To evaluate the therapeutic potential of GMI-1070 to reverse an established vaso-occlusive crisis.

#### Methodology:

- Utilize a humanized sickle cell mouse model (e.g., Berkeley SCD mice).
- Induce a vaso-occlusive crisis by injecting TNF-α.
- Allow the vaso-occlusive process to establish for 110 minutes.
- Administer GMI-1070 (e.g., 20 mg/kg) or a vehicle control (PBS).
- Visualize venules in the cremaster muscle using a custom-designed intravital microscope with a 60x water immersion objective.
- Record and analyze leukocyte behavior (rolling, adhesion) and red blood cell velocity to determine microcirculatory blood flow.





Click to download full resolution via product page

In Vivo Vaso-Occlusive Crisis Model Workflow



## Conclusion

GMI-1070 (**rivipansel**) is a pan-selectin inhibitor with a predominant effect on E-selectin that showed promise in preclinical models of sickle cell vaso-occlusive crisis. While it demonstrated a favorable safety profile and some signals of efficacy in early-phase clinical trials, the pivotal Phase 3 RESET study did not meet its primary and key secondary endpoints. Post-hoc analyses suggest a potential benefit of early administration, which may warrant further investigation. The development of GMI-1070 has provided valuable insights into the role of selectins in the pathophysiology of SCD and has informed the design of subsequent therapeutic strategies targeting cell adhesion in this disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GMI-1070 (Rivipansel): A Pan-Selectin Inhibitor for Vaso-Occlusive Crisis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610495#gmi-1070-pan-selectin-inhibitor-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com